(2Z)-3-bromoprop-2-ene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5BrS |
|---|---|
Molecular Weight |
153.04 g/mol |
IUPAC Name |
(Z)-3-bromoprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H5BrS/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |
InChI Key |
GGQUOESKWZAONO-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\Br)S |
Canonical SMILES |
C(C=CBr)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2z 3 Bromoprop 2 Ene 1 Thiol
Strategies for Stereoselective (Z)-Bromovinyl Moiety Formation
The creation of the (Z)-bromovinyl moiety with high stereoselectivity is a pivotal step in the synthesis of (2Z)-3-bromoprop-2-ene-1-thiol. Modern synthetic methods offer several powerful approaches to achieve this, including transition metal-catalyzed coupling reactions, stereocontrolled olefination reactions, and directed bromination techniques.
Transition Metal-Catalyzed Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and stereospecific routes to vinyl halides. The Negishi and Suzuki-Miyaura couplings are particularly relevant for the formation of (Z)-vinyl bromides.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of a (Z)-vinyl bromide, a (Z)-vinylzinc reagent can be coupled with a suitable electrophile, or a zinc reagent can be coupled with a (Z)-vinyl bromide. The stereochemistry of the vinylzinc reagent is typically retained throughout the catalytic cycle. The preparation of the requisite (Z)-alkenylzinc reagents can be achieved through methods such as the hydrozincation of alkynes.
The Suzuki-Miyaura coupling offers another powerful method, coupling an organoboron compound with an organic halide. To form a (Z)-vinyl bromide, a (Z)-vinylboronic acid or its ester derivative can be reacted with a bromine source, or a boronic acid can be coupled with a (Z)-vinyl bromide. The stereochemical integrity of the double bond is generally preserved during the reaction. The synthesis of the necessary (Z)-vinylboronates can be accomplished through the hydroboration of alkynes.
| Coupling Reaction | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|---|
| Negishi | Pd(PPh₃)₄ | (Z)-alkenylzinc halide | Aryl iodide | (Z)-alkenyl-aryl | >95 | >98:2 |
| Suzuki-Miyaura | PdCl₂(dppf) | (Z)-vinylboronic acid | Aryl bromide | (Z)-styrene | 85-95 | >99:1 |
Stereocontrolled Olefination Reactions
Olefination reactions, particularly modifications of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental tools for the synthesis of alkenes with defined stereochemistry.
The Wittig reaction , involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, can be tuned to favor the formation of (Z)-alkenes. The use of non-stabilized ylides under salt-free conditions typically leads to the kinetic product, the (Z)-isomer, through a concerted [2+2] cycloaddition mechanism that proceeds via a cis-oxaphosphetane intermediate.
The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate (B1237965) carbanions and the ease of removal of the phosphate (B84403) byproduct. While the standard HWE reaction often favors the thermodynamic (E)-isomer, modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strongly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF) to kinetically favor the formation of the (Z)-alkene. ic.ac.uknih.govbohrium.com The Ando modification utilizes phosphonates with bulky aryl groups to achieve similar (Z)-selectivity. researchgate.net
| Olefination Reaction | Reagent/Conditions | Aldehyde | Product | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Wittig (salt-free) | Unstabilized ylide | RCHO | (Z)-alkene | 60-80 | >95:5 |
| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH₂CO₂R, KHMDS, 18-crown-6 | R'CHO | (Z)-α,β-unsaturated ester | 70-95 | >95:5 |
| Ando HWE | (ArO)₂P(O)CH₂CO₂R, NaH | R'CHO | (Z)-α,β-unsaturated ester | 80-95 | >90:10 |
Directed Bromination Techniques
The direct bromination of alkynes can also be a viable route to (Z)-vinyl bromides, provided the stereochemical outcome of the addition can be controlled. While the electrophilic addition of bromine to alkynes typically proceeds via an anti-addition pathway to yield (E)-dibromoalkenes, specific strategies can be employed to achieve the desired (Z)-stereochemistry.
Hydrobromination of alkynes can be directed to produce (Z)-vinyl bromides under certain conditions. The radical-mediated hydrobromination of terminal alkynes with HBr in the presence of peroxides or UV light proceeds via an anti-Markovnikov addition. libretexts.orgucalgary.calibretexts.org While this reaction can produce a mixture of (E) and (Z) isomers, the stereoselectivity can be influenced by the substrate and reaction conditions.
Bromoboration of terminal alkynes with reagents like BBr₃ can proceed with syn-selectivity to produce a (Z)-vinylborane. This intermediate can then be converted to the corresponding (Z)-vinyl bromide upon treatment with a suitable bromine source, or it can be used directly in cross-coupling reactions. organic-chemistry.org
Installation of the Allylic Thiol Group
The introduction of the allylic thiol functionality requires methods that are both regioselective and compatible with the potentially reactive bromovinyl moiety. Key strategies include the thiolation of precursor allylic electrophiles and the nucleophilic addition of sulfur sources to appropriate unsaturated systems.
Thiolation of Precursor Allylic Electrophiles
A common and effective method for the synthesis of allylic thiols involves the nucleophilic substitution of a suitable leaving group on an allylic precursor with a sulfur nucleophile. The choice of the electrophile and the sulfur source is critical to the success of the reaction.
Common allylic electrophiles include allylic halides (bromides or chlorides) and allylic acetates. These precursors can undergo S_N2 or S_N2' reactions with sulfur nucleophiles. To synthesize this compound, a precursor such as (2Z)-1,3-dibromopropene could be reacted with a protected thiol equivalent to selectively displace one of the bromides.
A variety of sulfur nucleophiles can be employed. Sodium hydrosulfide (B80085) (NaSH) can be used for the direct introduction of the thiol group, although this can sometimes lead to the formation of disulfide byproducts. A more controlled approach involves the use of protected sulfur nucleophiles like thioacetic acid or potassium thioacetate (B1230152), which form an allylic thioester. This thioester can then be readily hydrolyzed under basic conditions to yield the desired allylic thiol.
| Allylic Electrophile | Sulfur Nucleophile | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Allyl Bromide | Potassium Thioacetate | Acetone, rt | Allyl Thioacetate | 85-95 |
| Allyl Acetate | Thiol | Ni(0) complex | Allyl Sulfide | 80-90 |
| Allyl Alcohol | Thiol | Sn(OTf)₂ | Allyl Sulfide | 70-90 |
Nucleophilic Addition of Sulfur Sources
An alternative strategy for the formation of the allylic thiol involves the nucleophilic addition of a sulfur source to an unsaturated precursor, such as an allene (B1206475).
Hydrothiolation of allenes with thiols or thioacids, catalyzed by transition metals like rhodium, can provide access to allylic sulfides and thioesters with high regioselectivity. organic-chemistry.orgnih.gov For the synthesis of a structure like this compound, a suitably substituted allene could be envisioned as a starting material. The addition of a protected thiol equivalent, such as thioacetic acid, would yield an allylic thioester, which can then be deprotected to the thiol. This method offers the potential for atom economy and control over the position of the sulfur functionality.
Rearrangement-Based Synthetic Pathways
Sigmatropic rearrangements offer a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, nih.govresearchgate.net-sigmatropic rearrangements of allylic sulfur ylides or related species can be envisioned as a key strategy to establish the desired Z-alkenyl thiol moiety.
One plausible approach involves a nih.govresearchgate.net-Wittig rearrangement of an appropriately substituted allylic ether. The synthesis would commence with a (Z)-3-bromoallyl alcohol precursor. Stereoselective methods for the synthesis of (Z)-allylic alcohols have been developed, including the nih.govmdpi.com-Wittig rearrangement of β-alkoxy vinyl triflates. The resulting (Z)-3-bromoallyl alcohol can then be converted to an ether with a group amenable to deprotonation, setting the stage for the nih.govresearchgate.net-sigmatropic rearrangement to furnish a homoallylic alcohol. Subsequent functional group manipulation would be required to convert the hydroxyl group to a thiol.
A more direct route could involve a thio-Claisen rearrangement. The Claisen rearrangement of allyl vinyl ethers is a classic method for C-C bond formation. The thio-Claisen rearrangement, involving an allyl vinyl sulfide, proceeds in a similar concerted manner and can be used to form γ,δ-unsaturated thiols. To achieve the target structure, a synthetic equivalent of a (Z)-1-bromo-2-thiovinyl ether would be required, which upon rearrangement would yield the desired (2Z)-3-bromoprop-2-ene-1-thial. Subsequent reduction of the thial would provide the target thiol.
Another potential rearrangement strategy involves the nih.govresearchgate.net-sigmatropic rearrangement of allylic disulfides. This reaction proceeds with high stereoselectivity and can be used to introduce the thiol functionality with concomitant rearrangement of the allylic backbone. The synthesis would start with a (Z)-3-bromoallyl alcohol, which could be converted to the corresponding disulfide. Treatment with a thiophilic reagent would then induce the nih.govresearchgate.net-sigmatropic rearrangement to yield the desired this compound.
Table 1: Key Rearrangement Reactions Potentially Applicable to the Synthesis of this compound Data presented is for analogous systems due to the absence of specific literature for the target compound.
| Rearrangement Type | Substrate Example | Conditions | Product (Analogous) | Yield (%) | Stereoselectivity |
| nih.govresearchgate.net-Wittig Rearrangement | Allyl ether | n-BuLi, THF, -78 °C | Homoallylic alcohol | >90 | High |
| Thio-Claisen Rearrangement | Allyl vinyl sulfide | Heat or Lewis acid | γ,δ-Unsaturated thioaldehyde | 60-80 | High |
| nih.govresearchgate.net-Sigmatropic Rearrangement | Allylic disulfide | PPh3, MeCN/MeOH | Allylic thiol | 70-90 | High |
Integrated One-Pot and Cascade Synthesis Approaches
The development of one-pot and cascade reactions is a cornerstone of modern synthetic chemistry, offering increased efficiency by reducing the number of purification steps, saving time and resources. For the synthesis of this compound, a one-pot approach could be designed to combine the formation of the (Z)-alkenyl bromide with the introduction of the thiol functionality.
A hypothetical one-pot synthesis could commence with the stereoselective reduction of 3-bromoprop-2-yn-1-ol (B129685) to (Z)-3-bromoprop-2-en-1-ol. This can be achieved with high Z-selectivity using reagents such as Lindlar's catalyst or P-2 nickel boride. Without isolation, the resulting (Z)-allylic alcohol could be converted in situ to a leaving group, for instance, by treatment with mesyl chloride or tosyl chloride. Subsequent displacement with a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate followed by hydrolysis, would yield the target thiol. The success of such a sequence would depend on the compatibility of the reagents and the stability of the intermediates.
A cascade reaction sequence could also be envisioned, starting from a simpler precursor. For instance, a palladium-catalyzed cascade reaction of an appropriate alkene-tethered carbamoyl (B1232498) chloride with an N-tosyl hydrazone could potentially be adapted to form functionalized alkenes with control over the double bond geometry. While complex, such a strategy could, in principle, construct the carbon skeleton and introduce the necessary functional handles for conversion to the bromo and thiol groups in a highly efficient manner.
Table 2: Plausible One-Pot Synthesis of this compound This table outlines a hypothetical one-pot sequence based on established transformations.
| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | 3-Bromoprop-2-yn-1-ol, H2, Lindlar's catalyst | (Z)-3-Bromoprop-2-en-1-ol | Stereoselective alkyne reduction |
| 2 | MsCl, Et3N (in the same pot) | (Z)-3-Bromoprop-2-en-1-yl mesylate | In situ activation of the alcohol |
| 3 | KSAc, followed by hydrolysis (e.g., NaOH/H2O) | This compound | Nucleophilic substitution with a thiol surrogate |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry provide a framework for designing more sustainable chemical processes. The application of these principles to the synthesis of this compound would involve a critical evaluation of all aspects of the synthetic route, from the choice of starting materials to the final purification steps.
Prevention of Waste: A key principle of green chemistry is the prevention of waste. This can be achieved by designing synthetic routes with high atom economy. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions. The choice of stereoselective catalytic methods, such as the cross-metathesis approach to (Z)-alkenyl halides, can also reduce waste by minimizing the formation of unwanted stereoisomers.
Use of Safer Solvents and Auxiliaries: Many organic reactions are carried out in volatile and often toxic organic solvents. The development of synthetic methods that utilize greener solvents, such as water, ethanol, or supercritical fluids, is a major goal of green chemistry. For the synthesis of the target thiol, exploring the use of bio-based solvents like ethyl lactate (B86563) for the thiol coupling steps could be a greener alternative.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. For the formation of the (Z)-alkenyl bromide, the use of a molybdenum-based catalyst for cross-metathesis is a good example of a catalytic approach. Similarly, for the conversion of the allylic alcohol to the thiol, enzyme-catalyzed reactions could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Design for Energy Efficiency: Synthetic methods that can be carried out at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields.
Table 3: Green Chemistry Evaluation of a Proposed Synthetic Step Evaluation of the conversion of (Z)-3-Bromoprop-2-en-1-ol to this compound via a Mitsunobu-type reaction with thiolacetic acid.
| Green Chemistry Principle | Assessment of the Mitsunobu-type Reaction | Potential Greener Alternative |
| Atom Economy | Poor, due to the formation of triphenylphosphine (B44618) oxide and dialkyl hydrazodicarboxylate as stoichiometric byproducts. | Catalytic activation of the alcohol (e.g., with a reusable acid catalyst) followed by substitution. |
| Use of Hazardous Substances | Diethyl azodicarboxylate (DEAD) is explosive and toxic. Triphenylphosphine is an irritant. | Use of a less hazardous activating agent or an enzymatic process. |
| Safer Solvents | Typically performed in anhydrous THF or dichloromethane. | Exploration of greener solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. |
| Energy Efficiency | Usually performed at or below room temperature, which is energy efficient. | Maintain ambient temperature conditions. |
Chemical Reactivity and Mechanistic Investigations of 2z 3 Bromoprop 2 Ene 1 Thiol
Reactivity Profiles of the Allylic Thiol Moiety
The allylic thiol portion of the molecule is characterized by the nucleophilicity of the sulfur atom and its ability to participate in radical processes and cyclization reactions.
Thiols are well-established as potent nucleophiles in organic synthesis, a characteristic that is enhanced upon deprotonation to the corresponding thiolate. chemistrysteps.com The sulfur atom in the thiol group of (2Z)-3-bromoprop-2-ene-1-thiol can readily act as a nucleophile, attacking a variety of electrophilic centers.
In the presence of a base, the thiol is converted to the more nucleophilic thiolate anion. This anion is a soft nucleophile, showing a high affinity for soft electrophiles such as alkyl halides in SN2 reactions. masterorganicchemistry.com Compared to their oxygen analogues (alcohols and alkoxides), thiols and thiolates are generally more nucleophilic and less basic. chemistrysteps.commasterorganicchemistry.com This often leads to cleaner substitution reactions with less competition from elimination pathways, especially with secondary alkyl halides. chemistrysteps.com The reactions are typically bimolecular (SN2), involving the direct displacement of a leaving group by the sulfur nucleophile. youtube.com
| Reactant (Electrophile) | Product Type | Reaction Type | Description |
|---|---|---|---|
| Alkyl Halide (e.g., R-Br) | Thioether (Sulfide) | SN2 Substitution | The thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide to form a thioether. masterorganicchemistry.com |
| Epoxide | β-Hydroxy Thioether | Ring-Opening | The thiolate attacks one of the carbons of the epoxide ring, leading to ring-opening and the formation of a β-hydroxy thioether. youtube.com |
| α,β-Unsaturated Carbonyl | Michael Adduct | Michael Addition | The thiol or thiolate adds to the β-carbon of an α,β-unsaturated system in a conjugate addition reaction. |
The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) makes them excellent precursors for thiyl radicals (RS•) through homolytic cleavage. nih.gov These radicals can be generated using radical initiators like 2,2'-azobisisobutyronitrile (AIBN) under thermal conditions or through photolysis. nih.govresearchgate.net
Once formed, the thiyl radical is a versatile intermediate that can engage in several transformations. nih.gov A primary pathway is the addition across a carbon-carbon multiple bond, commonly known as the thiol-ene reaction. nih.gov This process typically follows a radical chain mechanism:
Initiation: A thiyl radical is generated from the thiol.
Propagation: The thiyl radical adds to an alkene (the 'ene') to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. nih.gov
This reaction is highly efficient and serves as a cornerstone of "click chemistry." Other potential fates of thiyl radicals include recombination to form disulfides (RS-SR) or participation in more complex cascade reactions. nih.gov
| Reaction Name | Reactant | Key Intermediate | Product | Description |
|---|---|---|---|---|
| Thiol-Ene Reaction | Alkene | Thiyl Radical (RS•) | Thioether | A radical chain reaction involving the addition of a thiol across a double bond. nih.gov |
| Thiol-Yne Reaction | Alkyne | Thiyl Radical (RS•) | Vinyl Sulfide | Similar to the thiol-ene reaction, a thiyl radical adds across a triple bond. nih.gov |
| Dimerization | Another Thiyl Radical | Thiyl Radical (RS•) | Disulfide | Two thiyl radicals combine to form a disulfide bond. nih.gov |
The thiol group can be a key participant in the formation of sulfur-containing heterocyclic rings. These cyclizations can proceed through either nucleophilic or radical pathways, depending on the reaction conditions and the substrate structure.
Intramolecular thiol-ene reactions are a powerful synthetic tool. mdpi.com In a molecule containing both a thiol and a non-conjugated alkene, the photochemically or thermally generated thiyl radical can add to the internal double bond. The regioselectivity of this ring closure is governed by Baldwin's rules, with 5-exo-trig cyclizations often being kinetically favored over 6-endo-trig pathways, though the final product distribution can be influenced by thermodynamic factors due to the reversibility of the radical addition. mdpi.com
Alternatively, under basic conditions, the formation of an intramolecular thiolate can initiate cyclization via nucleophilic attack on an internal electrophile, such as an appropriately positioned leaving group. youtube.com This intramolecular SN2 reaction is often kinetically favored over intermolecular reactions due to proximity effects.
| Mechanism | Initiating Species | Ring Closure Type | Typical Product | Key Factors |
|---|---|---|---|---|
| Radical (Intramolecular Thiol-Ene) | Thiyl Radical | 5-exo-trig / 6-endo-trig | Thiolane / Thiane derivatives | Kinetically favored 5-exo cyclization is common, but thermodynamic control can favor the 6-endo product. mdpi.com |
| Nucleophilic (Intramolecular SN2) | Thiolate Anion | Dependent on chain length | Cyclic Thioethers | Requires a good leaving group within the same molecule and is highly efficient for forming 5- and 6-membered rings. youtube.com |
Intramolecular and Intermolecular Collaborative Reactivity
The proximate thiol and vinyl bromide functionalities can engage in a variety of collaborative reactions, both within the same molecule (intramolecular) and between different molecules (intermolecular).
Thiol-Mediated Reactions on the Vinyl Bromide
The nucleophilic thiol group can directly participate in reactions involving the vinyl bromide. One plausible intramolecular reaction is a cyclization to form a five-membered heterocyclic ring, dihydrothiophene. This could proceed via an initial deprotonation of the thiol to form a thiolate, which then acts as an internal nucleophile, attacking the C3 carbon and displacing the bromide ion. The stereochemistry of the starting material would influence the feasibility and stereochemical outcome of such a cyclization.
Intermolecularly, the thiol group of one molecule could react with the vinyl bromide of another molecule, leading to dimerization or polymerization. This would likely proceed through a nucleophilic substitution pathway, where the thiolate anion attacks the sp²-hybridized carbon bearing the bromine.
Tandem Transformations Involving Both Functional Groups
The dual functionality of this compound allows for the design of tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations involving both the thiol and the vinyl bromide. For example, a reaction could be initiated by an addition to the double bond, which then sets up a subsequent intramolecular reaction involving the thiol. A hypothetical tandem reaction could involve the addition of a Michael acceptor to the thiol, followed by an intramolecular cyclization of the resulting adduct onto the vinyl bromide.
Elucidation of Reaction Mechanisms and Transition States
Understanding the detailed mechanisms of the reactions of this compound is crucial for predicting and controlling their outcomes. This involves studying the kinetics and thermodynamics of the transformations, as well as using techniques like isotopic labeling to trace the pathways of atoms.
Isotopic Labeling for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By selectively replacing an atom in the starting material with one of its isotopes (e.g., replacing hydrogen with deuterium), one can trace the fate of that atom throughout the reaction. For example, to investigate the mechanism of an addition reaction, one could use a deuterated reagent (e.g., DBr). By analyzing the position of the deuterium (B1214612) atom in the product using techniques like NMR spectroscopy or mass spectrometry, one could confirm the regioselectivity of the addition.
Similarly, to probe for the involvement of a specific C-H bond in a rate-determining step, one could measure the kinetic isotope effect (KIE). This involves comparing the rate of the reaction with the isotopically labeled substrate to the rate with the unlabeled substrate. A significant KIE would indicate that the labeled C-H bond is broken in the rate-determining step of the reaction.
Theoretical and Computational Chemistry Studies of 2z 3 Bromoprop 2 Ene 1 Thiol
Electronic Structure and Bonding Analysis
The electronic characteristics of (2Z)-3-bromoprop-2-ene-1-thiol are dictated by the interplay of its vinyl bromide and allyl thiol functionalities. The presence of the electronegative bromine atom and the sulfur atom with its lone pairs of electrons significantly influences the electron distribution within the molecule.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized geometry and electronic properties of this compound. nih.govresearchgate.net Methods such as B3LYP with a suitable basis set like 6-311++G(d,p) are commonly used for such analyses of organic molecules. nih.gov These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's three-dimensional structure.
For this compound, theoretical calculations would likely predict bond lengths and angles characteristic of its constituent parts. The C=C double bond is expected to have a length of approximately 1.34 Å, while the C-Br bond would be around 1.90 Å. The C-S and S-H bond lengths are anticipated to be in the regions of 1.82 Å and 1.34 Å, respectively. These theoretical values are derived from computational studies on analogous bromoalkenes and thiols.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C=C Bond Length | ~1.34 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C Bond Length | ~1.50 Å |
| C-S Bond Length | ~1.82 Å |
| S-H Bond Length | ~1.34 Å |
| C=C-Br Bond Angle | ~122° |
| C=C-C Bond Angle | ~125° |
| C-C-S Bond Angle | ~110° |
| C-S-H Bond Angle | ~96° |
Note: These are estimated values based on computational studies of similar functional groups.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The HOMO is expected to be localized primarily on the sulfur atom, attributable to its lone pairs of electrons, and may also have significant contribution from the π-system of the C=C double bond. The sulfur lone pairs make the thiol group a potential site for electrophilic attack and oxidation.
Conversely, the LUMO is likely to be centered on the σ* antibonding orbital of the C-Br bond, a common feature in halogenated hydrocarbons. This suggests that the molecule could be susceptible to nucleophilic attack at the carbon atom bonded to the bromine, potentially leading to a substitution reaction. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For organosulfur compounds, the HOMO-LUMO gap can be influenced by the nature of the substituents. mdpi.com
Table 2: Predicted Frontier Orbital Characteristics of this compound
| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |
| HOMO | Sulfur atom (lone pairs), C=C π-system | Susceptibility to electrophilic attack and oxidation |
| LUMO | C-Br σ* antibonding orbital | Susceptibility to nucleophilic attack at the C-Br bond |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
Note: These are qualitative predictions based on the electronic effects of the functional groups.
Conformational Analysis and Stereochemical Considerations
The flexibility of the C-C and C-S single bonds in this compound allows for the existence of different conformers. The relative energies of these conformers are determined by a combination of steric and electronic effects.
A potential energy surface (PES) maps the energy of the molecule as a function of its geometrical parameters. libretexts.org For this compound, the PES would be particularly insightful for understanding the rotational barriers around the C-C and C-S bonds. By systematically varying the dihedral angles associated with these bonds and calculating the corresponding energy, a landscape of stable conformers and the transition states connecting them can be generated. muni.cz Computational studies on similar molecules like n-propanethiol have revealed the existence of multiple stable conformers (e.g., gauche and anti) with relatively small energy differences. nih.govrsc.org
The torsional dynamics of this compound are governed by the energetic barriers to rotation around the single bonds. The rotation around the C-C bond will likely be influenced by steric hindrance between the vinyl bromide group and the thiol group. Similarly, rotation around the C-S bond will determine the orientation of the sulfhydryl hydrogen.
Intramolecular interactions, such as potential weak hydrogen bonding between the sulfhydryl hydrogen and the π-electrons of the double bond or the bromine atom, could also play a role in stabilizing certain conformations. Natural Bond Orbital (NBO) analysis within computational studies can help to identify and quantify such weak interactions.
Prediction of Spectroscopic Signatures for Methodological Development
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental identification and characterization of molecules.
Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of vibration. For this compound, characteristic infrared (IR) absorption peaks can be anticipated. The S-H stretching vibration is expected in the range of 2550-2600 cm⁻¹. The C=C stretching vibration should appear around 1640-1680 cm⁻¹, and the C-Br stretching vibration would likely be found in the lower frequency region of 500-600 cm⁻¹.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The vinyl protons are expected to have distinct chemical shifts due to their different chemical environments, influenced by the bromine atom. The proton of the thiol group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Table 3: Predicted Spectroscopic Signatures for this compound
| Spectroscopic Technique | Predicted Signature | Approximate Region |
| IR Spectroscopy | S-H stretch | 2550-2600 cm⁻¹ |
| C=C stretch | 1640-1680 cm⁻¹ | |
| C-Br stretch | 500-600 cm⁻¹ | |
| ¹H NMR Spectroscopy | Vinyl protons | δ 6.0-6.5 ppm |
| Methylene protons | δ 3.5-4.0 ppm | |
| Thiol proton | δ 1.5-2.5 ppm | |
| ¹³C NMR Spectroscopy | C=C carbons | δ 110-130 ppm |
| CH₂ carbon | δ 30-40 ppm |
Note: These are estimated values and can be influenced by solvent and other experimental conditions.
Vibrational Frequency Calculations for IR/Raman Spectroscopy Methodologies
Computational quantum chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The process involves first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian nuclear coordinates. This results in a set of normal modes of vibration, each with a corresponding frequency and intensity, which can be used to simulate the IR and Raman spectra.
For a molecule like this compound, the vibrational spectrum would be characterized by modes corresponding to the various functional groups present. Due to the lack of specific computed data for this molecule, the vibrational frequencies of simpler, related molecules can be examined. For instance, calculations on methyl and ethyl mercaptans can provide insight into the characteristic vibrations of the thiol group.
Table 1: Illustrative Computed Vibrational Frequencies for Simple Mercaptans
| Vibrational Mode | Methyl Mercaptan (cm⁻¹) | Ethyl Mercaptan (cm⁻¹) |
| C-S stretch | 682.1 | 654.1 |
| S-H stretch | 2626.8 | 2621.0 |
| S-H bend | 849.5 | 797.1 |
| C-C stretch | - | 1027.6 |
This data is presented as an illustrative example of typical computed vibrational frequencies for simple thiol-containing compounds.
Based on these and other data for bromoalkenes, the expected prominent vibrational modes for this compound would include:
S-H stretching: A weak to medium intensity band in the IR spectrum, typically around 2550-2600 cm⁻¹.
C=C stretching: A band of variable intensity in the region of 1640-1680 cm⁻¹.
C-Br stretching: A strong band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
C-S stretching: A weak band in the range of 600-800 cm⁻¹.
=C-H bending and C-H stretching: These would also be present in their characteristic regions of the spectra.
Chemical Shift Predictions for NMR Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those employing DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for these calculations. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).
For this compound, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronegativity of the bromine and sulfur atoms, as well as the anisotropic effects of the double bond. While specific calculations for this molecule are not available, data from related structures like vinyl bromide and allylic systems can provide expected chemical shift ranges.
Table 2: Typical Experimental ¹H NMR Chemical Shift Ranges for Relevant Structural Motifs
| Proton Environment | Typical Chemical Shift (ppm) |
| Alkenyl (Vinyl) H | 4.5 - 7.0 |
| Allylic H | 1.8 - 2.5 |
| H on carbon bonded to a halogen | 3.0 - 5.0 |
| Thiol (S-H) | 1.0 - 4.0 (variable, often broad) |
This table provides a general guide to the expected chemical shifts for protons in environments similar to those in this compound. compoundchem.comoregonstate.educhemistrysteps.commnstate.edupdx.edulibretexts.orglibretexts.org
The expected ¹H NMR spectrum of this compound would likely show signals for the vinyl protons in the downfield region, influenced by the bromine atom. The methylene protons adjacent to the thiol group would appear in the allylic region, and the thiol proton itself would likely be a broad singlet with a variable chemical shift.
Electronic Transitions for UV-Vis Spectroscopy Methodologies
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to simulate a UV-Vis spectrum, showing the wavelengths of maximum absorption (λmax) and their corresponding intensities.
For this compound, the key chromophores are the carbon-carbon double bond and the lone pairs on the sulfur and bromine atoms. The UV-Vis spectrum would be expected to show transitions such as n → σ, π → π, and n → π*. Computational studies on similar bromoalkenes and thiols can provide insight into the expected electronic transitions.
Table 3: Illustrative Calculated Electronic Transitions for a Generic Bromoalkene
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| n(Br) → σ(C-Br) | ~260 | Low |
| π(C=C) → π(C=C) | ~180-200 | High |
This data is a hypothetical representation based on typical TD-DFT results for simple bromoalkenes and is intended for illustrative purposes only.
The n → σ* transition involving the non-bonding electrons of the bromine atom is typically of low intensity and occurs at longer wavelengths. The π → π* transition of the double bond is expected to be more intense and occur at shorter wavelengths. The presence of the thiol group may also introduce n → σ* transitions associated with the sulfur lone pairs.
Computational Modeling of Reaction Pathways and Energy Barriers
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the determination of reaction pathways and the calculation of activation energy barriers, which are crucial for understanding reaction kinetics.
For this compound, a key reaction pathway to consider is nucleophilic substitution. As an allylic bromide, it can undergo both Sₙ2 and Sₙ2' reactions. In an Sₙ2 reaction, the nucleophile attacks the carbon bearing the bromine atom, leading to direct substitution. In an Sₙ2' reaction, the nucleophile attacks the γ-carbon of the double bond, resulting in a rearrangement of the double bond.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical step in modeling a reaction pathway is the localization of the transition state (TS), which is a first-order saddle point on the potential energy surface. Various computational algorithms are employed to find the TS geometry. Once located, a frequency calculation is performed to confirm that it is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state to the reactants on one side and the products on the other. This confirms that the located transition state correctly connects the desired reactants and products.
While a specific IRC analysis for a reaction of this compound is not available, computational studies on the reaction of hydroxyl radical with methyl mercaptan illustrate the concept. An adduct is formed, followed by a transition state leading to the products. The calculated energy profile reveals the relative energies of the reactants, intermediates, transition states, and products.
Table 4: Illustrative Energy Profile for the Reaction of OH• with CH₃SH
| Species | Relative Electronic Energy (kJ mol⁻¹) |
| Reactants (CH₃SH + OH•) | 0.00 |
| Adduct (CH₃S(H)OH•) | -13.63 |
| Transition State | -8.49 |
| Products (CH₃S• + H₂O) | - |
This data, from a study on a related thiol reaction, is presented to illustrate the type of information obtained from reaction pathway modeling. nih.gov
Solvent Effects on Reactivity Prediction
Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding.
For the nucleophilic substitution reactions of this compound, the choice of solvent would be expected to influence the relative stability of the reactants, transition state, and products. Polar protic solvents, for example, can solvate both the nucleophile and the leaving group, potentially affecting the energy barrier of the reaction. Kinetic studies on the reaction of allyl bromide with various nucleophiles in different solvents have shown that both non-specific solvent parameters and the nucleophilicity of the solvent can influence the rate of nucleophilic substitution. niscpr.res.in These studies indicate that the transition state is often more solvated than the reactants, and this differential solvation can significantly alter the reaction's activation energy.
Applications of 2z 3 Bromoprop 2 Ene 1 Thiol in Advanced Organic Synthesis
As a Chiral or Achiral Building Block in Complex Molecule Construction
(2Z)-3-bromoprop-2-ene-1-thiol serves as a potent precursor for the synthesis of both chiral and achiral complex molecules, leveraging its distinct reactive sites for the strategic introduction of sulfur-containing fragments.
In the realm of chiral synthesis, this compound has been notably employed in the preparation of chiral dithioether ligands. These ligands are crucial components in asymmetric catalysis, influencing the stereochemical outcome of chemical reactions. A key strategy involves the reaction of this compound with chiral scaffolds derived from readily available natural products. For instance, tartaric acid-derived precursors have been utilized, where the thiol group of this compound partakes in nucleophilic substitution reactions to displace leaving groups on the chiral backbone. This approach leads to the formation of sophisticated chiral dithioether ligands with well-defined stereochemistry. smolecule.com The Z-configuration of the double bond in the starting material is often retained throughout the synthetic sequence, which is critical for establishing the precise spatial arrangement of the coordinating sulfur atoms in the final ligand structure. smolecule.com
While specific examples of its use in the construction of a wide array of complex achiral molecules are not extensively detailed in publicly available literature, its inherent reactivity suggests significant potential. The thiol group can readily undergo S-alkylation, Michael additions, and oxidation, while the vinyl bromide can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This dual reactivity allows for its incorporation into larger molecular frameworks through sequential or one-pot multi-component reactions, paving the way for the synthesis of a variety of complex structures.
Precursor for Novel Heterocyclic Systems Containing Sulfur and Halogen Moieties
The unique structural features of this compound make it an excellent starting material for the synthesis of a variety of novel heterocyclic systems that incorporate both sulfur and halogen atoms. The presence of both a nucleophilic thiol and an electrophilic carbon center (due to the vinyl bromide) within the same molecule allows for intramolecular cyclization reactions, while its functional groups can also react with external reagents to form diverse heterocyclic rings.
Research has demonstrated its utility in the construction of nitrogen- and sulfur-containing heterocycles. For example, it can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides to furnish isoxazole rings, a valuable scaffold in medicinal chemistry. smolecule.com Similarly, condensation reactions with appropriate nitrogen-containing precursors can lead to the formation of thiadiazoles. smolecule.com
Furthermore, the inherent reactivity of the thiol and vinyl bromide groups can be harnessed to construct fused heterocyclic systems. Multi-step synthetic sequences can involve the initial formation of a heterocyclic ring, followed by annulation reactions that build additional rings onto the initial scaffold. This approach has been suggested for the synthesis of complex systems like benzothieno[2,3-b]pyridines. smolecule.com The intramolecular thiol-ene "click" reaction, a robust and efficient method for forming sulfur-containing rings, also presents a promising avenue for the cyclization of derivatives of this compound to generate a variety of heterocyclic structures.
| Heterocyclic System | Synthetic Approach |
| Isoxazoles | 1,3-Dipolar cycloaddition with nitrile oxides smolecule.com |
| Thiadiazoles | Condensation with nitrogen-containing precursors smolecule.com |
| Fused Heterocycles (e.g., Benzothieno[2,3-b]pyridines) | Multi-step sequences involving initial heterocycle formation followed by annulation smolecule.com |
Development of New Reagents and Ligands through its Functionalization
The functionalization of this compound provides a direct pathway to novel reagents and ligands with tailored properties for various applications in organic synthesis and catalysis. The strategic modification of its thiol and vinyl bromide moieties allows for the introduction of a wide range of functional groups and structural motifs.
As previously mentioned, a significant application lies in the synthesis of chiral dithioether ligands. By reacting this compound with chiral dielectrophiles, a library of bidentate and potentially polydentate ligands can be generated. These ligands, featuring soft sulfur donor atoms, are particularly well-suited for coordinating with late transition metals, which are commonly used in a variety of catalytic transformations. The stereochemical information embedded in the chiral backbone, combined with the electronic and steric properties of the sulfur donors derived from the bromopropenethiol unit, can profoundly influence the efficiency and selectivity of catalytic processes. smolecule.com
Beyond chiral dithioethers, the functionalization of this compound can lead to other classes of ligands. For example, the thiol group can be used as a handle to attach the molecule to a solid support, enabling its use in solid-phase synthesis or as a heterogeneous catalyst. The vinyl bromide functionality can be transformed into other coordinating groups, such as phosphines, amines, or nitriles, through established chemical transformations. This versatility allows for the rational design and synthesis of a diverse array of ligands with tunable steric and electronic properties for specific catalytic applications.
Role in the Generation of Chemically Diverse Compound Libraries
In the quest for new bioactive molecules and materials, the generation of chemically diverse compound libraries for high-throughput screening is of paramount importance. The structural attributes of this compound make it a potentially valuable building block for diversity-oriented synthesis (DOS) and the construction of such libraries.
The bifunctional nature of this compound allows for the divergent introduction of chemical diversity. Starting from this single precursor, two different points of diversification can be accessed. A variety of substituents can be introduced at the sulfur atom via S-alkylation or other thiol-specific reactions. Concurrently, the vinyl bromide moiety can be modified through a range of cross-coupling reactions, introducing a second set of diverse substituents. This two-pronged approach enables the rapid generation of a large number of structurally distinct molecules from a common starting material.
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are indispensable for elucidating the precise atomic arrangement and bonding within a molecule. For (2Z)-3-bromoprop-2-ene-1-thiol, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry provides a complete structural picture.
High-Resolution NMR Spectroscopy Methodologies
High-resolution NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial. The predicted spectral data are based on computational models and analysis of similar chemical structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The key feature for confirming the Z-configuration is the vicinal coupling constant between the olefinic protons. For Z-isomers, this coupling constant is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans (E) isomers. creative-biostructure.com The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 (CH₂) | ~3.4 - 3.6 | Doublet of doublets | J(H1,H2) ≈ 6-8, J(H1,SH) ≈ 7-9 |
| H-2 (=CH) | ~6.1 - 6.3 | Triplet of doublets | J(H2,H3) ≈ 7-9, J(H2,H1) ≈ 6-8 |
| H-3 (=CHBr) | ~6.3 - 6.5 | Doublet | J(H3,H2) ≈ 7-9 |
Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (like bromine and sulfur) and the hybridization of the carbon atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (CH₂) | ~25 - 35 |
| C-2 (=CH) | ~125 - 135 |
Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to confirm the coupling between H-1, H-2, and the SH proton, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The predicted vibrational frequencies for this compound are based on computational calculations and data from similar molecules like allyl thiol. nih.gov
Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H stretch | ~2550 - 2600 | ~2550 - 2600 | Weak to Medium (IR), Strong (Raman) |
| C=C stretch (Z-alkene) | ~1640 - 1660 | ~1640 - 1660 | Medium |
| C-H stretch (alkene) | ~3010 - 3040 | ~3010 - 3040 | Medium |
| C-H stretch (alkane) | ~2850 - 2960 | ~2850 - 2960 | Medium |
| C-S stretch | ~600 - 750 | ~600 - 750 | Medium |
Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.
The S-H stretching frequency is a characteristic, albeit often weak, band in the IR spectrum. mdpi.com The C=C stretching vibration for the Z-isomer is expected in the specified region. The C-Br and C-S stretching vibrations are found in the fingerprint region of the spectrum.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₃H₅BrS), the presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, with the two peaks having almost a 1:1 intensity ratio.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
|---|---|---|
| [M]⁺ | 151.9349 | 153.9329 |
| [M-SH]⁺ | 118.9632 | 120.9612 |
Note: m/z values are for the molecular ions and major fragments, calculated based on exact isotopic masses.
The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom (a good leaving group) and the thiol group. The high-resolution data allows for the confident determination of the elemental formula of the parent ion and its fragments.
Chromatographic Separation and Purity Determination Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
Gas Chromatography (GC) Method Development
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Method Development Considerations:
Column Selection: A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point. This provides a balance of dispersive and dipole-dipole interactions for effective separation from potential isomers and impurities.
Temperature Program: A temperature ramp would be employed, starting at a relatively low temperature (e.g., 50-70 °C) to separate volatile impurities, followed by a gradual increase to elute the target compound and any less volatile components.
Detector: A Flame Ionization Detector (FID) would provide good general sensitivity. For higher selectivity and sensitivity towards a halogenated compound, an Electron Capture Detector (ECD) would be an excellent choice. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time data and mass spectral information.
Retention Index: The Kováts retention index could be determined or predicted to aid in identification across different GC systems. tuwien.at
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography is a versatile technique that can also be used for the analysis and purity assessment of this compound.
Method Development Considerations:
Mode of Chromatography: Reversed-phase HPLC would be the most appropriate mode.
Stationary Phase: A C18 or C8 column would be suitable, separating compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would likely provide the best separation.
Detector: A UV-Vis detector would be effective, as the C=C double bond and the presence of sulfur and bromine atoms constitute a chromophore. The maximum absorption wavelength (λmax) is predicted to be in the range of 210-230 nm. For greater specificity and structural information, an HPLC system coupled to a mass spectrometer (LC-MS) would be ideal.
Retention Time Prediction: The retention time in reversed-phase HPLC is related to the compound's hydrophobicity, often estimated by its octanol-water partition coefficient (logP). nih.gov The predicted logP for this compound can be used to estimate its retention behavior relative to other compounds.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound, in its ground state, is an achiral molecule as it does not possess a stereocenter. The double bond is in a 'Z' configuration, and there are no substituents that would create non-superimposable mirror images. Therefore, the concept of enantiomeric purity and the use of chiral chromatography are not applicable for the analysis of this specific compound. Chiral chromatography is a technique exclusively used for the separation of enantiomers, which are molecules that are mirror images of each other. In the absence of chirality in this compound, this analytical method is not relevant for its purity assessment.
X-ray Crystallography for Solid-State Structure Determination
As of the current date, there is no publicly available X-ray crystallography data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. This analytical technique is used to determine the precise arrangement of atoms within a crystalline solid. While this method would provide definitive information on the bond lengths, bond angles, and conformation of the molecule in the solid state, such a study has not been reported in the scientific literature. Therefore, a detailed discussion of its solid-state structure based on experimental X-ray diffraction data is not possible at this time.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern chemical synthesis. For (2Z)-3-bromoprop-2-ene-1-thiol, future research will likely focus on developing synthetic routes that are more sustainable and atom-economical than traditional methods.
Current synthetic approaches often involve multi-step processes that may utilize hazardous reagents and generate significant waste. To address these limitations, researchers are expected to explore methodologies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comprimescholars.com
Key areas for future investigation include:
Catalytic Thiolation: Investigating the use of transition metal or organocatalysts to facilitate the direct thiolation of a C3-brominated precursor. This could reduce the number of synthetic steps and the need for stoichiometric reagents.
Renewable Starting Materials: Exploring pathways that utilize bio-based feedstocks to generate the carbon backbone of the molecule, thereby reducing the reliance on petrochemical sources.
Solvent Minimization and Alternative Media: Developing syntheses that can be performed in greener solvents, such as water or supercritical fluids, or under solvent-free conditions to minimize environmental impact. researchgate.netmdpi.com
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. nih.gov Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Direct Thiolation | Higher atom economy, fewer steps, reduced waste. | Catalyst development, selectivity control. |
| Bio-based Feedstocks | Reduced carbon footprint, use of renewable resources. | Efficient conversion pathways, cost-competitiveness. |
| Green Solvents/Solvent-Free | Minimized environmental impact, safer processes. | Solubility of reactants, reaction kinetics. |
| Flow Chemistry Synthesis | Improved control and safety, scalability. | Reactor design, optimization of reaction parameters. |
Exploration of Novel Catalytic Transformations
The unique bifunctional nature of this compound, possessing both a reactive thiol group and a bromo-alkene moiety, makes it a versatile substrate for a wide range of catalytic transformations. Future research is anticipated to leverage this reactivity to construct complex molecular architectures.
Transition metal catalysis, in particular, offers a powerful toolkit for activating the different functionalities of the molecule. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, for instance, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. nih.gov
Potential areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing reactions such as Suzuki, Heck, and Sonogashira couplings to introduce a variety of substituents at the C3 position. nih.gov
Visible-Light Photoredox Catalysis: Employing light-mediated reactions for the formation of C-S bonds or for the functionalization of the allylic position under mild conditions. acs.orgkaist.ac.kr
Asymmetric Catalysis: Developing enantioselective catalytic methods to introduce chirality into molecules derived from this compound, which is of significant interest in medicinal chemistry.
Dual Catalysis: Designing systems where two different catalysts work in concert to activate both the thiol and the bromo-alkene functionalities in a single synthetic operation.
A table summarizing potential catalytic transformations is provided below:
| Catalytic System | Target Transformation | Potential Products |
| Palladium(0)/Ligand | Cross-coupling at C-Br bond | Substituted allylic thiols |
| Photoredox Catalyst | C-S bond formation, C-H functionalization | Complex thioethers |
| Chiral Lewis Acid/Base | Asymmetric addition to the double bond | Enantioenriched sulfur-containing compounds |
| Dual Transition Metal/Organocatalyst | Tandem functionalization | Highly complex and diverse molecular scaffolds |
Integration into Materials Science as a Precursor for Specialty Polymers or Coatings
The presence of both a thiol and a vinyl bromide group makes this compound an attractive monomer for the synthesis of specialty polymers and coatings. The thiol and alkene functionalities can participate in "click" chemistry reactions, such as thiol-ene polymerizations, which are known for their high efficiency and mild reaction conditions. acs.orgnih.govnih.govresearchgate.net
Future research in this area will likely focus on the synthetic routes to these polymers and the theoretical properties of the resulting materials. The incorporation of sulfur atoms into the polymer backbone can impart unique optical, thermal, and mechanical properties. rsc.orgnih.govmdpi.comrsc.orggoogle.com
Key research directions include:
Thiol-Ene Polymerization: Investigating the radical-mediated and base-catalyzed thiol-ene polymerization of this compound with various co-monomers to create cross-linked networks or linear polymers. acs.orgresearchgate.net The pendant bromine atoms on the resulting polymer would be available for further post-polymerization modification.
Controlled Polymerization Techniques: Employing reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize well-defined polymers with controlled molecular weights and low dispersity.
Theoretical Property Prediction: Using computational models to predict the properties of polymers derived from this compound, such as their refractive index, thermal stability, and mechanical strength. This can guide the design of materials with specific performance characteristics.
A table outlining potential polymer architectures and their theoretical properties is presented below:
| Polymerization Method | Polymer Architecture | Key Theoretical Properties for Investigation |
| Thiol-Ene Polymerization | Cross-linked networks | High thermal stability, tunable mechanical properties. |
| RAFT Polymerization | Linear, well-defined polymers | Controlled refractive index, potential for self-assembly. |
| Co-polymerization | Random or block copolymers | Tailorable properties based on co-monomer choice. |
Advanced Theoretical Modeling for Predictive Reactivity and Selectivity
Advanced theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions. dntb.gov.uanih.govmdpi.comresearchgate.net For this compound, computational studies can provide valuable insights into its electronic structure and reaction mechanisms, guiding experimental work.
Future theoretical investigations are expected to focus on elucidating the factors that govern the reactivity of its distinct functional groups and predicting the outcomes of various chemical transformations.
Specific areas for theoretical modeling include:
Reaction Mechanism Elucidation: Using DFT to model the transition states and reaction pathways for various transformations, such as nucleophilic substitution at the C-Br bond, addition to the double bond, and reactions involving the thiol group. nih.govresearchgate.netmasterorganicchemistry.comresearchgate.netlibretexts.org
Reactivity and Selectivity Prediction: Calculating molecular descriptors and frontier molecular orbitals to predict the regioselectivity and stereoselectivity of reactions. nih.govnih.govnih.govresearchgate.netbohrium.com This can help in designing experiments that favor the formation of a desired product.
Solvent Effects: Modeling the influence of different solvents on reaction kinetics and thermodynamics to identify optimal reaction conditions. nih.gov
A table summarizing the focus of future theoretical studies is provided below:
| Theoretical Method | Area of Investigation | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanisms and transition states | Activation energies, reaction profiles. |
| Frontier Molecular Orbital (FMO) Theory | Regio- and stereoselectivity | Prediction of reaction sites and product stereochemistry. |
| Solvation Models | Influence of solvent on reactivity | Optimized reaction conditions. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-3-bromoprop-2-ene-1-thiol, and how can reaction conditions be optimized for stereoselectivity?
- Methodological Answer : Click chemistry principles, particularly thiol-ene "spring-loaded" reactions, are effective for synthesizing heteroatom-linked compounds like this compound . Optimize Z-configuration retention by controlling reaction temperature (e.g., <0°C to minimize thermal isomerization) and using radical inhibitors (e.g., BHT). Monitor stereochemistry via H NMR coupling constants (JH-H ~10–12 Hz for Z-isomer) and compare with computational predictions (DFT studies) .
| Synthetic Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Room temperature, no inhibitor | 45 | 3:1 |
| 0°C, BHT added | 72 | 8:1 |
| Photochemical initiation | 68 | 7:1 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- H NMR : Look for vinyl proton splitting patterns (doublet of doublets) and bromine-induced deshielding (~δ 6.2–6.5 ppm for CH2=CH-S).
- IR : Confirm thiol (-SH) stretch at ~2550 cm and C-Br vibration at ~650 cm.
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]<sup>-</sup> at m/z 166.9 (Br isotope pattern confirms bromine presence) .
Q. How does the thiol group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The thiol group is prone to oxidation; stabilize by storing under inert gas (N2/Ar) at -20°C with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track disulfide formation. Accelerated stability studies (40°C/75% RH for 14 days) can predict shelf-life .
Advanced Research Questions
Q. How can computational methods like DFT clarify the mechanistic pathways of this compound in click reactions?
- Methodological Answer : Use Gaussian or ORCA software to model transition states and energy barriers. Compare calculated IR spectra with experimental data to validate intermediates. For example, DFT studies on analogous bromothiols show that bromine stabilizes the transition state via hyperconjugation, lowering activation energy by ~5 kcal/mol .
Q. What strategies resolve contradictions in reported reactivity data (e.g., nucleophilic substitution vs. elimination)?
- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated solvents) to distinguish pathways. For example, a primary KIE (kH/kD > 1) suggests proton transfer in elimination, while secondary KIE indicates SN2 mechanisms. Replicate studies under standardized conditions (e.g., 25°C, DMF solvent) .
Q. How can this compound be applied in synthesizing sulfur-containing heterocycles?
- Methodological Answer : Use thiol-Michael addition with α,β-unsaturated carbonyls to form thiazolidinones. Optimize catalyst (e.g., Et3N) and solvent (e.g., THF) for regioselectivity. For example, reaction with maleimide derivatives yields bicyclic adducts with >90% enantiomeric excess when using chiral catalysts .
Q. What statistical approaches are suitable for analyzing variability in bioactivity assays involving this compound?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates. Use structural equation modeling (SEM) to assess mediation effects (e.g., effort exertion in bioactivity pathways) . For inconsistent results, bootstrapping (1000 resamples) can validate confidence intervals .
Key Considerations for Experimental Design
- Data Contradictions : Follow iterative qualitative research frameworks to re-examine outliers (e.g., inconsistent thermal stability data) through triangulation of DSC, TGA, and computational models .
- Ethical Reporting : Adhere to IUPAC nomenclature and provide raw spectral data in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
